molecular formula C19H23NO3 B14705917 Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester CAS No. 25384-58-1

Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester

Cat. No.: B14705917
CAS No.: 25384-58-1
M. Wt: 313.4 g/mol
InChI Key: HAXCAUFDFVXCQJ-UHFFFAOYSA-N
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Description

Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is a chemical compound with the molecular formula C12H17NO3. This compound is known for its unique structure, which includes a carbamate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester typically involves the reaction of propyl carbamate with 3-hydroxy-2,2-diphenylpropyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamate, which can inhibit enzymes or interact with receptors. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, 3-hydroxy-2,2-diphenylpropyl ester
  • Carbamic acid, ethyl-, 3-hydroxy-2,2-diphenylpropyl ester
  • Carbamic acid, butyl-, 3-hydroxy-2,2-diphenylpropyl ester

Uniqueness

Carbamic acid, propyl-, 3-hydroxy-2,2-diphenylpropyl ester is unique due to its specific ester group and the presence of two phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

25384-58-1

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(3-hydroxy-2,2-diphenylpropyl) N-propylcarbamate

InChI

InChI=1S/C19H23NO3/c1-2-13-20-18(22)23-15-19(14-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,21H,2,13-15H2,1H3,(H,20,22)

InChI Key

HAXCAUFDFVXCQJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC(CO)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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